6-(Benzyloxy)indoline-2,3-dione

Overview

Description

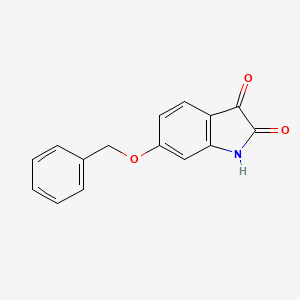

6-(Benzyloxy)indoline-2,3-dione is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of an indoline core with a benzyloxy group attached at the 6th position and a dione functionality at the 2nd and 3rd positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)indoline-2,3-dione typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indoline core.

Benzyloxy Group Introduction: The benzyloxy group is introduced at the 6th position of the indoline ring through a nucleophilic substitution reaction.

Dione Formation: The dione functionality is introduced at the 2nd and 3rd positions through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the dione functionality to diols.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the indoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkoxides and amines are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Quinonoid derivatives.

Reduction: Diol derivatives.

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

6-(Benzyloxy)indoline-2,3-dione has the molecular formula and features an indoline core structure with a benzyloxy substituent. This structural modification enhances its biological activity by potentially increasing solubility and bioavailability compared to unmodified indoline derivatives.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. In studies involving various cancer cell lines, derivatives of indoline compounds have shown significant inhibition of cell proliferation by interfering with cellular signaling pathways associated with tumor growth .

Case Study:

A study evaluated the effects of indoline derivatives on cancer cell lines and highlighted that certain modifications led to enhanced potency against specific types of cancer. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cancer cell growth .

Diabetes Management

This compound has been investigated for its potential as an anti-diabetic agent. A series of indoline-2,3-dione-based benzene sulfonamide derivatives were synthesized and tested against α-glucosidase and α-amylase enzymes—key targets in diabetes management. Some derivatives exhibited IC50 values significantly lower than those of standard treatments like acarbose .

Data Table: Inhibitory Activity Against α-Glucosidase and α-Amylase

| Compound | IC50 (α-glucosidase) μM | IC50 (α-amylase) μM |

|---|---|---|

| Compound 1 | 0.90 ± 0.10 | 1.10 ± 0.10 |

| Compound 2 | 1.10 ± 0.10 | 1.30 ± 0.10 |

| Compound 3 | 1.20 ± 0.10 | 1.60 ± 0.10 |

This data illustrates the potential efficacy of these compounds in managing hyperglycemia associated with diabetes .

Anti-inflammatory Properties

The compound has also been studied for its dual inhibition capabilities against lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are involved in inflammatory processes. In vitro assays demonstrated that certain analogues exhibited low micromolar activity against both enzymes, suggesting their potential as anti-inflammatory agents .

Case Study:

In a study involving zymosan-induced peritonitis models in mice, compounds derived from the indoline backbone showed significant reductions in inflammation markers, supporting their therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors and modulating their activity.

DNA Intercalation: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Indoline-2,3-dione: Lacks the benzyloxy group but shares the indoline core and dione functionality.

6-Methoxyindoline-2,3-dione: Similar structure with a methoxy group instead of a benzyloxy group.

6-(Phenoxy)indoline-2,3-dione: Contains a phenoxy group instead of a benzyloxy group.

Uniqueness

6-(Benzyloxy)indoline-2,3-dione is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its versatility in synthetic applications.

Biological Activity

Overview

6-(Benzyloxy)indoline-2,3-dione is a compound belonging to the indole family, recognized for its diverse biological activities. The unique structure, characterized by a benzyloxy group at the 6th position and dione functionalities at the 2nd and 3rd positions, enhances its potential as a therapeutic agent. This article delves into its biological activity, synthesis methods, and research findings.

- Molecular Formula : C15H11NO3

- Canonical SMILES : C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=O)N3

Biological Activities

Research indicates that this compound exhibits several biological activities, notably in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that derivatives of indoline compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis .

| Compound | Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | S. aureus | 20 | |

| Related Indole Derivative | M. smegmatis | 22 |

Anticancer Activity

In preclinical studies, this compound has been evaluated for its anticancer properties. One study reported that compounds structurally similar to this indoline derivative exhibited significant tumor growth suppression in ovarian cancer xenografts .

The biological effects of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to specific receptors, altering their activity.

- DNA Intercalation : The structure allows for potential intercalation into DNA, affecting gene expression and cellular proliferation.

Synthesis Methods

The synthesis of this compound typically involves:

- Preparation of the Indoline Core : Starting materials are processed to form the indoline structure.

- Introduction of the Benzyloxy Group : This is achieved via nucleophilic substitution.

- Formation of Dione Functionality : Oxidation reactions introduce the dione groups at the 2nd and 3rd positions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimicrobial Screening : A range of indole derivatives was tested against Pseudomonas aeruginosa, showing promising results compared to standard antibiotics .

- Anticancer Efficacy : Compounds similar to this compound were found to suppress tumor growth in vivo by over 100% in specific cancer models .

Q & A

Q. What are the established synthetic pathways for 6-(Benzyloxy)indoline-2,3-dione, and how do reaction conditions impact yield and purity?

Basic

The synthesis typically involves benzylation of indoline-2,3-dione precursors. A common approach includes introducing the benzyloxy group at position 6 via nucleophilic substitution or coupling reactions. For example, benzylation of hydroxylated indoline-dione intermediates using benzyl bromide under basic conditions (e.g., NaH/THF) is a key step . Cyclization of precursors under reflux with polar aprotic solvents (e.g., DMF) and controlled temperature (80–120°C) is critical to avoid side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures removal of unreacted benzylating agents. Reaction parameters like solvent choice, temperature, and stoichiometric ratios of benzyl halide to indoline-dione precursor directly influence yield (typically 50–70%) and purity (>95%) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Basic

Structural confirmation requires a combination of techniques:

- 1H/13C NMR : Key peaks include the benzyloxy group’s aromatic protons (δ 7.2–7.4 ppm, multiplet) and methylene bridge (δ 4.8–5.2 ppm). The indoline-dione moiety shows carbonyl signals at δ 170–180 ppm (13C) .

- HRMS : Molecular ion peaks (e.g., [M+H]+) should match the calculated exact mass (C15H11NO3: 253.0739 g/mol). Isotopic patterns confirm halogen-free synthesis .

- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm assesses purity (>98%) and identifies residual solvents .

Q. What strategies address low yields in the benzylation step during synthesis?

Advanced

Low yields often stem from incomplete substitution or competing side reactions. Solutions include:

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyl halide reactivity in biphasic systems .

- Microwave-Assisted Synthesis : Shorten reaction time (10–15 min vs. 12 hours) while maintaining 60–70°C to reduce decomposition .

- Protecting Group Chemistry : Temporarily protect reactive sites (e.g., NH groups via Boc protection) to direct benzylation to position 6 selectively .

Q. How should researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?

Advanced

Unexpected NMR shifts or split peaks may indicate:

- Tautomerism : The indoline-dione system can undergo keto-enol tautomerism, altering peak positions. Use D2O exchange experiments to identify labile protons .

- Residual Solvents : Deuterochloroform impurities (δ 7.26 ppm) may overlap with aromatic signals. Re-purify the compound or use alternative deuterated solvents .

- Crystallographic Validation : Single-crystal X-ray diffraction definitively resolves ambiguities in stereochemistry or substituent positioning .

Q. What role does the benzyloxy group play in modulating the compound’s reactivity for downstream applications?

Advanced

The benzyloxy group serves dual roles:

- Electron Donation : Enhances electron density at position 6, facilitating electrophilic substitutions (e.g., nitration) for functionalization .

- Steric Protection : Shields reactive sites (e.g., NH groups) during multi-step syntheses, improving regioselectivity in cross-coupling reactions .

- Solubility : Increases lipophilicity, making the compound suitable for organic-phase reactions but may require PEG-based solvents for aqueous compatibility .

Q. What analytical methods are recommended for detecting trace impurities in this compound?

Advanced

- LC-MS/MS : Detects sub-ppm levels of residual benzyl bromide or dehalogenated byproducts using multiple reaction monitoring (MRM) modes .

- GC-FID : Quantifies volatile impurities (e.g., THF, DMF) with flame ionization detection after headspace sampling .

- Elemental Analysis : Confirms absence of heavy metals (e.g., Pd from catalytic steps) via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How can computational modeling aid in predicting the reactivity of this compound derivatives?

Advanced

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify sites for nucleophilic/electrophilic attacks .

- Molecular Docking : Screen for bioactivity by simulating interactions with target enzymes (e.g., indoleamine 2,3-dioxygenase analogs) .

- Solvent Effect Simulations : COSMO-RS models optimize solvent selection for reactions or crystallization .

Properties

IUPAC Name |

6-phenylmethoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-14-12-7-6-11(8-13(12)16-15(14)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUHDYWILSOYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653451 | |

| Record name | 6-(Benzyloxy)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175965-80-6 | |

| Record name | 6-(Benzyloxy)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.